molecular formula C23H18Cl2N2O2S B297959 (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297959
M. Wt: 457.4 g/mol
InChI Key: NENLNBJVGIICIW-OQDPOPDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as DCFMT, is a novel thiazolidinone derivative that has gained significant interest in the scientific research community due to its potential therapeutic properties. DCFMT has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but studies suggest that it may act through various pathways. It has been proposed that (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may also induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may improve glucose uptake and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess anti-microbial activity against a variety of pathogens. Furthermore, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to be non-toxic and well-tolerated in animal studies. However, one limitation of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and to identify its molecular targets. Furthermore, research is needed to investigate the potential use of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,5-dichlorophenyl furan-2-carbaldehyde and 3,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in high yield and purity.

Scientific Research Applications

(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential use in various therapeutic applications. In vitro studies have shown that (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have anti-diabetic effects by improving glucose uptake and insulin sensitivity in cells.

properties

Product Name

(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C23H18Cl2N2O2S

Molecular Weight

457.4 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18Cl2N2O2S/c1-13-4-6-16(10-14(13)2)26-23-27(3)22(28)21(30-23)12-17-7-9-20(29-17)18-11-15(24)5-8-19(18)25/h4-12H,1-3H3/b21-12+,26-23?

InChI Key

NENLNBJVGIICIW-OQDPOPDBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2)C)C

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C)C

Origin of Product

United States

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